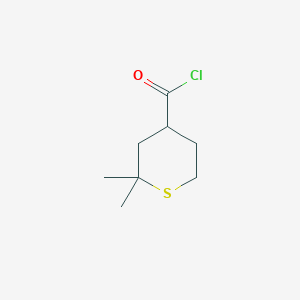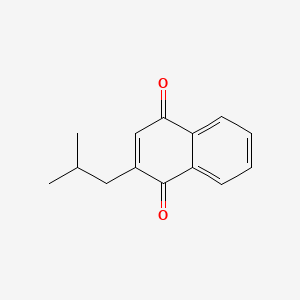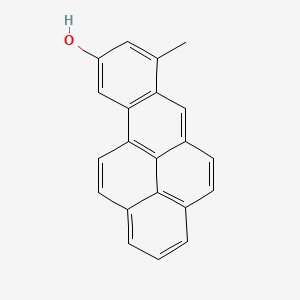
Trifluoroacetic acid--dodecan-1-amine (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoroacetic acid–dodecan-1-amine (1/1) is a compound formed by the combination of trifluoroacetic acid and dodecan-1-amine in a 1:1 molar ratio. Trifluoroacetic acid is a strong acid with the chemical formula CF₃COOH, known for its high acidity and use in various chemical reactions. Dodecan-1-amine, also known as laurylamine, is a long-chain primary amine with the chemical formula C₁₂H₂₇N. The combination of these two compounds results in a unique compound with distinct properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trifluoroacetic acid–dodecan-1-amine (1/1) typically involves the direct reaction of trifluoroacetic acid with dodecan-1-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{CF}3\text{COOH} + \text{C}{12}\text{H}_{27}\text{NH}2 \rightarrow \text{CF}3\text{COO}-\text{NH}_3+\text{C}{12}\text{H}{27} ]
The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature until the reaction is complete. The product is then isolated by evaporation of the solvent and purified by recrystallization.
Industrial Production Methods
Industrial production of trifluoroacetic acid–dodecan-1-amine (1/1) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and quality control.
化学反応の分析
Types of Reactions
Trifluoroacetic acid–dodecan-1-amine (1/1) undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it acts as a nucleophile and replaces other functional groups.
Acid-Base Reactions: The compound can act as both an acid and a base, depending on the reaction conditions. The trifluoroacetic acid component can donate a proton, while the amine component can accept a proton.
Condensation Reactions: The amine group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can oxidize the amine group to form corresponding nitro or nitroso compounds.
Reducing Agents: Lithium aluminum hydride or sodium borohydride can reduce the imine or amide derivatives back to the amine.
Acidic and Basic Conditions: The compound can be protonated or deprotonated under acidic or basic conditions, respectively.
Major Products Formed
Imines and Amides: Formed through condensation reactions with carbonyl compounds.
Nitro and Nitroso Compounds: Formed through oxidation reactions.
Substituted Amines: Formed through nucleophilic substitution reactions.
科学的研究の応用
Trifluoroacetic acid–dodecan-1-amine (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and imines. It also serves as a catalyst in various chemical reactions.
Biology: Employed in the study of protein and peptide chemistry, where it aids in the purification and analysis of peptides.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
作用機序
The mechanism of action of trifluoroacetic acid–dodecan-1-amine (1/1) involves its ability to participate in acid-base reactions and nucleophilic substitution reactions. The trifluoroacetic acid component can donate a proton, while the dodecan-1-amine component can accept a proton. This dual functionality allows the compound to interact with various molecular targets and pathways, facilitating chemical transformations and biological interactions.
類似化合物との比較
Similar Compounds
Trifluoroacetic Acid: A strong acid used in organic synthesis and as a solvent.
Dodecan-1-amine: A long-chain primary amine used in the production of surfactants and detergents.
Trichloroacetic Acid: Similar to trifluoroacetic acid but with chlorine atoms instead of fluorine atoms.
Lauric Acid: A long-chain fatty acid similar to dodecan-1-amine but with a carboxylic acid group instead of an amine group.
Uniqueness
Trifluoroacetic acid–dodecan-1-amine (1/1) is unique due to the combination of a strong acid and a long-chain amine in a single compound. This combination imparts distinct properties, such as enhanced solubility in organic solvents and the ability to participate in a wide range of chemical reactions. The compound’s dual functionality makes it valuable in various scientific and industrial applications.
特性
| 76858-67-8 | |
分子式 |
C14H28F3NO2 |
分子量 |
299.37 g/mol |
IUPAC名 |
dodecan-1-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H27N.C2HF3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;3-2(4,5)1(6)7/h2-13H2,1H3;(H,6,7) |
InChIキー |
PHVUNKHLOSGLGL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCN.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


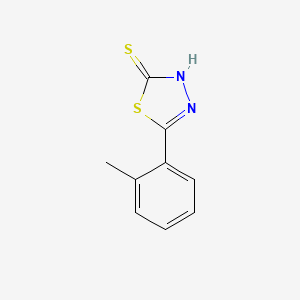
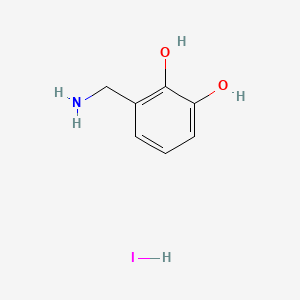
![Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane](/img/structure/B14449090.png)
